molecular formula C16H16 B12769656 trans-1-Methyl-3-phenylindan CAS No. 14568-76-4

trans-1-Methyl-3-phenylindan

Cat. No.: B12769656
CAS No.: 14568-76-4
M. Wt: 208.30 g/mol
InChI Key: JHIDJKSBZPNVKZ-WBMJQRKESA-N
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Description

trans-1-Methyl-3-phenylindan: is an organic compound belonging to the indane family It is characterized by a fused bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with a methyl group and a phenyl group attached to the indane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Methyl-3-phenylindan typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of monomeric styrene. This reaction can be carried out using acid catalysts such as sulfuric acid or other strong acids . The reaction conditions often involve heating the reactants to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: trans-1-Methyl-3-phenylindan can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Chemistry: trans-1-Methyl-3-phenylindan is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways involving indane derivatives.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of polymers, resins, and other materials with specific properties .

Mechanism of Action

The mechanism of action of trans-1-Methyl-3-phenylindan involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to fit into specific binding sites, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

    1-Methyl-3-phenylindane: A structural isomer with similar properties.

    2-Methyl-3-phenylindane: Another isomer with a different substitution pattern.

    3-Phenylindan-1-one: A related compound with a ketone functional group.

Uniqueness: trans-1-Methyl-3-phenylindan is unique due to its specific trans-configuration, which can influence its reactivity and interactions with other molecules. This configuration may impart distinct physical and chemical properties compared to its isomers .

Properties

CAS No.

14568-76-4

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

(1R,3S)-1-methyl-3-phenyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C16H16/c1-12-11-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-10,12,16H,11H2,1H3/t12-,16+/m1/s1

InChI Key

JHIDJKSBZPNVKZ-WBMJQRKESA-N

Isomeric SMILES

C[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC=CC=C3

Canonical SMILES

CC1CC(C2=CC=CC=C12)C3=CC=CC=C3

Origin of Product

United States

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